2-(Isopropylamino)-6-(trifluoromethyl)nicotinic acid

Catalog No.
S14005903
CAS No.
M.F
C10H11F3N2O2
M. Wt
248.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Isopropylamino)-6-(trifluoromethyl)nicotinic ac...

Product Name

2-(Isopropylamino)-6-(trifluoromethyl)nicotinic acid

IUPAC Name

2-(propan-2-ylamino)-6-(trifluoromethyl)pyridine-3-carboxylic acid

Molecular Formula

C10H11F3N2O2

Molecular Weight

248.20 g/mol

InChI

InChI=1S/C10H11F3N2O2/c1-5(2)14-8-6(9(16)17)3-4-7(15-8)10(11,12)13/h3-5H,1-2H3,(H,14,15)(H,16,17)

InChI Key

WGECGGPIXPTXKF-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=C(C=CC(=N1)C(F)(F)F)C(=O)O

2-(Isopropylamino)-6-(trifluoromethyl)nicotinic acid is a derivative of nicotinic acid, characterized by the presence of an isopropylamino group at the 2-position and a trifluoromethyl group at the 6-position of the pyridine ring. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. Its molecular formula is C₉H₈F₃N₂O₂, and it features both hydrophilic and lipophilic properties due to the combination of functional groups.

The chemical behavior of 2-(isopropylamino)-6-(trifluoromethyl)nicotinic acid can be influenced by the presence of the trifluoromethyl group, which can stabilize negative charges and participate in various electrophilic substitutions. It can undergo reactions typical of carboxylic acids, such as esterification and amidation. Additionally, the nitrogen atom in the isopropylamino group can participate in nucleophilic substitutions or form coordination complexes with metals.

Research indicates that compounds related to 2-(isopropylamino)-6-(trifluoromethyl)nicotinic acid exhibit significant biological activities. For instance, derivatives have shown promise as inhibitors of RNase H, an enzyme critical for viral replication, particularly in HIV-1. These compounds can inhibit RNase H function with varying potencies, suggesting a potential role in antiviral therapies . Furthermore, their structural features may enhance selectivity and reduce cytotoxicity compared to other inhibitors.

For example, one synthesis route may involve:

  • Formation of a pyridine intermediate: Starting from a suitable pyridine derivative.
  • Introduction of the trifluoromethyl group: Using reagents such as trifluoroacetic anhydride or other fluorinating agents.
  • Amine substitution: Reacting with isopropylamine under acidic or basic conditions to yield the final product.

2-(Isopropylamino)-6-(trifluoromethyl)nicotinic acid has potential applications in drug development, particularly as an antiviral agent targeting HIV-1 replication mechanisms. Its unique structural characteristics may also make it suitable for further modifications to enhance efficacy or reduce side effects. Additionally, it may serve as a lead compound for developing new RNase H inhibitors.

Studies on interaction profiles indicate that 2-(isopropylamino)-6-(trifluoromethyl)nicotinic acid interacts with various biological targets beyond RNase H. These interactions can include binding to proteins involved in cellular signaling pathways or metabolic processes. Understanding these interactions is crucial for assessing its therapeutic potential and safety profile.

Several compounds share structural similarities with 2-(isopropylamino)-6-(trifluoromethyl)nicotinic acid, including:

Compound NameStructural FeaturesUnique Aspects
2-Amino-6-(trifluoromethyl)nicotinic acidAmino group at position 2Lacks isopropylamino group
4-Trifluoromethyl nicotinic acidTrifluoromethyl at position 4Different positioning of functional groups
3-Isopropyl-6-methyl-nicotinic acidIsopropyl at position 3Different methyl substitution pattern
2-Methyl-6-(trifluoromethyl)nicotinic acidMethyl at position 2Variation in substitution affecting activity

These compounds differ primarily in their substituents' positions and types, influencing their biological activity and chemical properties. The unique combination of an isopropylamino group and a trifluoromethyl moiety in 2-(isopropylamino)-6-(trifluoromethyl)nicotinic acid may confer distinct pharmacological profiles compared to these similar compounds.

XLogP3

3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

248.07726208 g/mol

Monoisotopic Mass

248.07726208 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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